5-(3-Methoxyphenyl)-1H-indole-2,3-dione 5-(3-Methoxyphenyl)-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 893736-24-8
VCID: VC17230406
InChI: InChI=1S/C15H11NO3/c1-19-11-4-2-3-9(7-11)10-5-6-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)
SMILES:
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol

5-(3-Methoxyphenyl)-1H-indole-2,3-dione

CAS No.: 893736-24-8

Cat. No.: VC17230406

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)-1H-indole-2,3-dione - 893736-24-8

Specification

CAS No. 893736-24-8
Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
IUPAC Name 5-(3-methoxyphenyl)-1H-indole-2,3-dione
Standard InChI InChI=1S/C15H11NO3/c1-19-11-4-2-3-9(7-11)10-5-6-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)
Standard InChI Key PLGVJPAMJLJGGB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Introduction

Molecular Architecture and Crystallographic Properties

Core Structural Features

5-(3-Methoxyphenyl)-1H-indole-2,3-dione (C₁₅H₁₁NO₃) consists of an indole-2,3-dione scaffold substituted at position 5 with a 3-methoxyphenyl group. The indole ring system adopts a planar conformation, with the ketone groups at positions 2 and 3 contributing to intramolecular hydrogen bonding networks. The methoxyphenyl substituent introduces steric bulk and electron-donating effects, influencing both molecular packing and reactivity .

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular formulaC₁₅H₁₁NO₃
Molecular weight253.25 g/mol
Space groupPbca
Unit cell dimensionsa = 11.1772(3) Å
b = 7.92536(13) Å
c = 27.0121(7) Å
Volume2392.82(10) ų

Crystallographic Behavior

The crystal structure of the closely related 5-(3-methoxyphenyl)indoline-2,3-dione (Pbca space group) reveals extended hydrogen-bonded networks along the a-axis direction . N–H⋯O interactions between adjacent molecules create nearly flat chains, while π-stacking interactions between aromatic systems stabilize layered arrangements. Weak C–H⋯π and C–H⋯O contacts mediate three-dimensional packing . Although this data pertains to the indoline analog, the indole derivative likely exhibits similar intermolecular interactions due to comparable electronic profiles.

Synthetic Methodologies and Optimization

Condensation Strategies

The synthesis of 5-substituted indole-2,3-diones typically involves Friedel-Crafts acylation or transition metal-catalyzed cross-coupling reactions. For the 3-methoxyphenyl variant, a plausible route involves:

  • Intermediate formation: Preparation of 5-bromoindole-2,3-dione via bromination of isatin

  • Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with 3-methoxyphenylboronic acid

  • Purification: Recrystallization from ethanol/water mixtures to obtain high-purity product

Reaction yields for analogous compounds range from 45–72%, depending on the electronic nature of the aryl substituent and coupling conditions .

Spectroscopic Characterization

Key spectral features of 5-(3-methoxyphenyl)-1H-indole-2,3-dione derivatives include:

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 6.8–8.2 ppm, with the methoxy group resonating as a singlet at δ 3.8–3.9 ppm

  • IR spectroscopy: Strong carbonyl stretches at 1700–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C–O–C)

  • Mass spectrometry: Molecular ion peak at m/z 253.25 with characteristic fragmentation patterns including loss of CO (28 amu) and methoxy group (31 amu)

CompoundCell Line (IC₅₀ μM)MechanismSource
5-Fluoro-1-methyl derivativeA549: 12.4Topoisomerase II inhibition
5-Trifluoromethoxy analogU-87MG: 18.7Apoptosis induction
5-Nitro substitutedMCF-7: 22.1ROS generation

The methoxyphenyl group may enhance membrane permeability compared to smaller substituents, potentially improving therapeutic indices .

Antimicrobial Properties

Thiosemicarbazone derivatives of 5-substituted indole-2,3-diones exhibit potent antitubercular activity (MIC values 0.5–2 μg/mL against Mycobacterium tuberculosis H37Rv) . The electron-donating methoxy group likely improves target binding through enhanced π-stacking interactions with bacterial DNA gyrase .

Computational and Experimental Interactions

Hydrogen Bonding Networks

Intramolecular N–H⋯O and C–H⋯S interactions stabilize the Z-isomer conformation in crystalline states . Intermolecular C–H⋯O bonds (2.4–2.7 Å) and π-π stacking distances (3.5–3.8 Å) dominate crystal packing, as observed in the indoline analog .

Density Functional Theory (DFT) Insights

Geometric optimization of related structures reveals:

  • HOMO-LUMO gap: 4.2–4.8 eV, indicating moderate chemical reactivity

  • Mulliken charges: Negative charge localization on carbonyl oxygens (-0.32 e) facilitates nucleophilic attack

  • Torsional barriers: 8–12 kcal/mol for methoxyphenyl rotation, suggesting conformational flexibility in solution

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